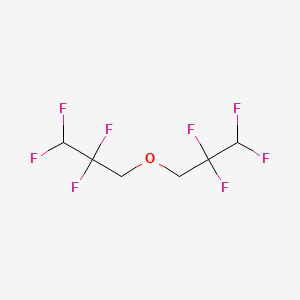

1,1,2,2-四氟-3-(2,2,3,3-四氟丙氧基)丙烷

描述

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 1,1,1,3-tetrafluoropropene (HFO-1234ze) is reviewed, highlighting the advantages and disadvantages of each synthetic route, including gaseous phase catalytic fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) as a trend in the field . Although this does not directly pertain to the synthesis of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane, it suggests that similar fluorination techniques may be applicable.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their physical and chemical properties. For example, the molecular structure of 1,1,1,2-tetrafluoroethane has been studied using gas-phase electron diffraction, providing detailed geometrical parameters . Similarly, the structure of 2,3,3,3-tetrafluoropropene (HFO-1234yf) has been investigated through low-temperature X-ray structure analysis . These studies indicate that detailed structural analysis is essential for understanding the behavior of fluorinated compounds, which would also be true for the compound of interest.

Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. The paper on tetrakis(trifluoromethanesulfonyl)propane discusses its use as a Brønsted acid catalyst in the Mukaiyama-Michael reaction, which is a testament to the reactivity of such compounds . This information can be extrapolated to suggest that 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane may also be involved in similar reactions, depending on its functional groups and molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to their high electronegativity and stability. The thermodynamic properties of mixtures containing 1,1,1,2-tetrafluoroethane and 2,3,3,3-tetrafluoropropene have been measured, and a mixture model based on the multi-fluid approximation has been formulated . This suggests that the physical properties of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane could also be modeled and predicted using similar approaches.

科学研究应用

锂离子电池的安全电解质

- 涉及 1,1,2,2-四氟乙基-2,2,3,3-四氟丙基醚的新混合物已被引入作为锂离子电池的安全电解质。与传统电解质相比,这些电解质展示出较高的安全性,并具有更好的与隔膜和电极的润湿性。它们表现出更好的倍率和循环性能,表明了潜在的实际应用 (Liu 等人,2016).

化学合成和环加成反应

- 2-溴-3-戊酮在 2,2,3,3-四氟-1-丙醇中与各种有机化合物反应,生成草酰中间体的 [4+3] 环加成物,表明其在复杂化学合成过程中的效用 (Föhlisch 等人,1987).

替代制冷剂中的分子建模

- 该化合物已在替代制冷剂(如 2,3,3,3-四氟-1-丙烯 (HFO-1234yf))的背景下进行了研究。分子建模有助于预测其热物理性质,这对于评估其在技术应用中的性能至关重要 (Raabe 和 Maginn,2010).

制冷剂生产中的气相工艺

- 该化合物已用于生产制冷剂(如 1,1,1,3,3-五氟丙烷和 1-氯-3,3,3-三氟丙烯)的气相工艺中,表明其在工业化学过程中的重要性 (등슈성,1997).

化学反应中的布朗斯特酸催化剂

- 发现它在某些化学反应中是一种有效的布朗斯特酸催化剂,例如 α,β-烯酮与 2-甲氧基呋喃的 Mukaiyama-Michael 反应,表明其在有机合成中的效用 (Takahashi 等人,2008).

全氟共聚物膜的传输性质

- 该化合物是无定形全氟共聚物膜传输性质研究的一部分,表明其在材料科学中的相关性,特别是对于高性能膜 (Pinnau 和 Toy,1996).

电池中改进的电化学性能

- 基于含有该化合物的氟化溶剂的电解质已显示出改善 LiNi0.5Mn1.5O4/Li 电池的电化学性能。这表明其在增强电池技术中的应用 (Luo 等人,2016).

制冷系统中的环境归宿

- 已研究了用作制冷剂的类似化合物的环境归宿,例如 2,3,3,3-四氟丙烯 (HFO-1234yf),表明该化合物与环境科学及其对生态系统的影响相关 (Im 等人,2014).

作用机制

Target of Action

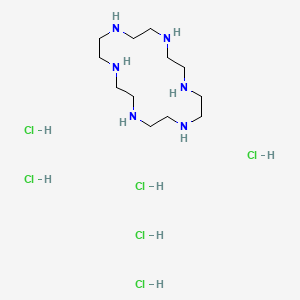

The primary target of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is the electrolyte system in lithium-ion batteries (LIBs) and lithium-sulfur batteries (LSBs) . The compound acts as a co-solvent and additive in these battery systems .

Mode of Action

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane interacts with its targets by reducing the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . It also helps form a stable, conductive solid electrolyte interphase (SEI) on both graphite anodes and NMC cathodes .

Biochemical Pathways

The compound affects the pathway of lithium ion transport in the battery system. By reducing the viscosity of the electrolyte, it facilitates the movement of lithium ions, thereby improving the overall electrochemical performance of the battery .

Pharmacokinetics

By reducing the viscosity of the electrolyte and helping form a stable SEI, it improves the availability of lithium ions for the electrochemical reactions in the battery .

Result of Action

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane results in improved battery performance. In LSBs, it plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle effect and improving battery performance . In LIBs, it helps form a stable SEI, thereby improving the overall electrochemical performance of the battery .

Action Environment

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is influenced by the environment within the battery system. The compound is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its efficacy and stability are likely to be influenced by factors such as the concentration of lithium salt in the electrolyte and the presence of other additives.

安全和危害

未来方向

属性

IUPAC Name |

1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRVIQQOQNBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510796 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82914-35-0 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3-tetrafluoropropyl)ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)